3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Description
3-(Dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a dimethylamino group at the 3-position of the benzene ring and a (5-(furan-2-yl)pyridin-3-yl)methyl substituent on the amide nitrogen.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)17-6-3-5-15(10-17)19(23)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h3-11,13H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWMUIMWWZVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with dimethylamine under basic conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide intermediate.
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the furan ring can yield furanones or other oxygenated compounds.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations:
Core Structure: The target compound and SBI-5923 share a benzamide backbone with furan substituents, critical for binding to SHP2 . In contrast, compound 4h () uses a thiazole ring, which may alter electronic properties and binding kinetics . Ranitidine derivatives () prioritize dimethylamino-furan motifs for H2 receptor antagonism, highlighting structural versatility across drug classes .
Functional Groups: The 3-dimethylamino group in the target compound may enhance solubility or serve as a hydrogen bond donor/acceptor, similar to trichostatin-A’s dimethylamino-phenyl group in HDAC inhibition .
Physicochemical Properties
- Solubility: The dimethylamino group may improve aqueous solubility relative to non-polar analogs (e.g., SBI-5923) but less than ranitidine’s hemifumarate salt .
- Thermal Stability : Most analogs () are solids with melting points >100°C, suggesting the target compound shares similar stability .
Biological Activity
3-(Dimethylamino)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a dimethylamino group, a furan ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O2, with a molecular weight of 321.38 g/mol. The structure features key functional groups that contribute to its biological activity:
| Component | Details |
|---|---|
| Dimethylamino Group | Enhances solubility and membrane permeability |
| Furan Ring | Contributes to π-π interactions with biological targets |
| Pyridine Moiety | Involved in hydrogen bonding with enzymes/receptors |
Biological Activity Overview
The biological activities of this compound have been explored through various studies, revealing significant anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific protein kinases, which are crucial for cancer cell proliferation and survival.
- Inhibition of Protein Kinases : The compound has been shown to inhibit tyrosine kinases, particularly those associated with epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer.
- Case Study : A study demonstrated that derivatives of this compound had IC50 values ranging from 1.32 μM to 5.89 μM against various resistant cancer cell lines, indicating strong inhibitory activity against mutated forms of EGFR .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial effects.
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : In vitro studies showed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as an antibacterial agent .
Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives, providing insights into structure-activity relationships (SAR) that inform the development of more effective therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan and pyridine moieties can significantly enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Furan Ring | Altered binding affinity to target proteins |
| Pyridine Position Changes | Enhanced solubility and potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
